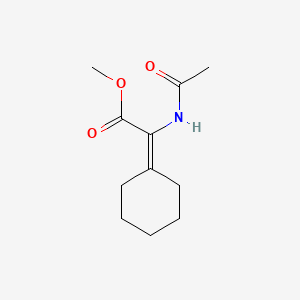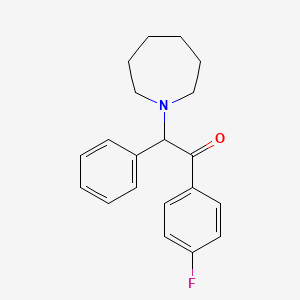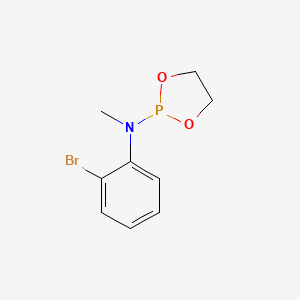![molecular formula C30H53ClO3 B14401506 ({[1-(4-Chlorobutoxy)-3-(hexadecyloxy)propan-2-YL]oxy}methyl)benzene CAS No. 89448-66-8](/img/structure/B14401506.png)
({[1-(4-Chlorobutoxy)-3-(hexadecyloxy)propan-2-YL]oxy}methyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({[1-(4-Chlorobutoxy)-3-(hexadecyloxy)propan-2-YL]oxy}methyl)benzene is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its structure includes a benzene ring substituted with a chlorobutoxy group and a hexadecyloxy group, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ({[1-(4-Chlorobutoxy)-3-(hexadecyloxy)propan-2-YL]oxy}methyl)benzene typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-chlorobutanol and hexadecanol, which are then subjected to etherification reactions to form the desired product. The reaction conditions often require the use of strong bases like sodium hydride or potassium tert-butoxide to facilitate the formation of ether bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and solvents can enhance the reaction efficiency and yield. Purification steps, such as distillation and chromatography, are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
({[1-(4-Chlorobutoxy)-3-(hexadecyloxy)propan-2-YL]oxy}methyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorobutoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ({[1-(4-Chlorobutoxy)-3-(hexadecyloxy)propan-2-YL]oxy}methyl)benzene is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study cellular processes. Its ability to interact with biological membranes makes it a valuable tool for investigating membrane dynamics and protein-lipid interactions.
Medicine
In medicine, this compound has potential applications as a drug delivery agent. Its amphiphilic nature allows it to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.
Industry
In the industrial sector, this compound can be used as a surfactant or emulsifier in various formulations. Its ability to stabilize emulsions makes it useful in the production of cosmetics, pharmaceuticals, and food products.
Mecanismo De Acción
The mechanism of action of ({[1-(4-Chlorobutoxy)-3-(hexadecyloxy)propan-2-YL]oxy}methyl)benzene involves its interaction with molecular targets such as cell membranes and proteins. The compound’s amphiphilic nature allows it to insert into lipid bilayers, altering membrane properties and affecting membrane-bound proteins. This can lead to changes in cellular signaling pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
- ({[1-(4-Chlorobutoxy)-3-(dodecyloxy)propan-2-YL]oxy}methyl)benzene
- ({[1-(4-Chlorobutoxy)-3-(octadecyloxy)propan-2-YL]oxy}methyl)benzene
- ({[1-(4-Chlorobutoxy)-3-(tetradecyloxy)propan-2-YL]oxy}methyl)benzene
Uniqueness
({[1-(4-Chlorobutoxy)-3-(hexadecyloxy)propan-2-YL]oxy}methyl)benzene stands out due to its specific combination of functional groups, which confer unique physicochemical properties. Compared to similar compounds, it offers a distinct balance of hydrophobic and hydrophilic characteristics, making it particularly versatile for various applications.
Propiedades
Número CAS |
89448-66-8 |
|---|---|
Fórmula molecular |
C30H53ClO3 |
Peso molecular |
497.2 g/mol |
Nombre IUPAC |
[1-(4-chlorobutoxy)-3-hexadecoxypropan-2-yl]oxymethylbenzene |
InChI |
InChI=1S/C30H53ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-24-32-27-30(28-33-25-20-18-23-31)34-26-29-21-16-15-17-22-29/h15-17,21-22,30H,2-14,18-20,23-28H2,1H3 |
Clave InChI |
KEWPZJUDQPNHPK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOCC(COCCCCCl)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


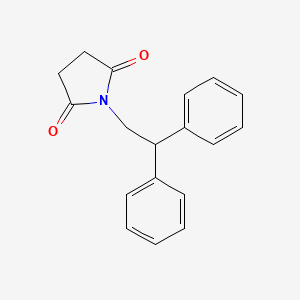
![N-Methyl-N'-[8-(6-oxo-3-phenylpyridazin-1(6H)-yl)octyl]urea](/img/structure/B14401431.png)

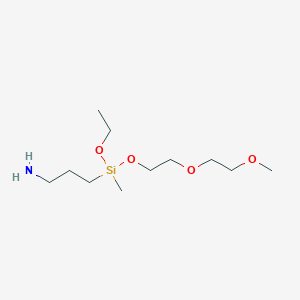
![1,3-Dimethyl-2-[(methylsulfanyl)methoxy]benzene](/img/structure/B14401454.png)

![7,9,11-Trioxo-1-oxa-8,10-diazaspiro[5.5]undec-3-en-2-yl acetate](/img/structure/B14401456.png)
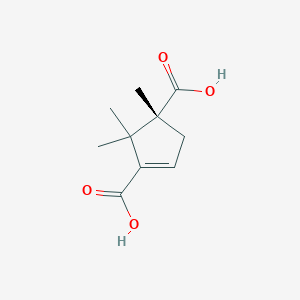
![N-[1-(Methylsulfanyl)propan-2-yl]-3-oxobutanamide](/img/structure/B14401479.png)
![2-{4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]anilino}heptanoic acid](/img/structure/B14401482.png)
